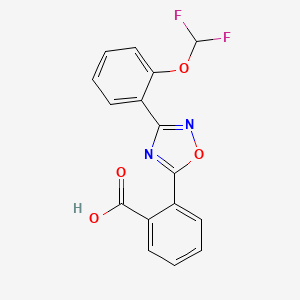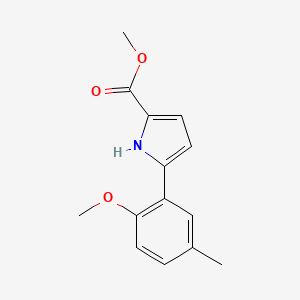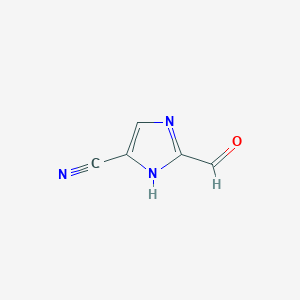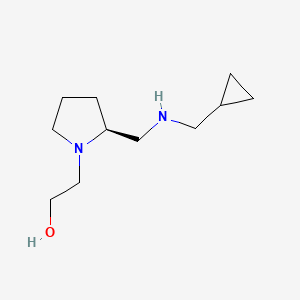
3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole: is an organic compound belonging to the triazole family. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the triazole ring, and a cyclopentyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole typically involves the bromination of 1-cyclopentyl-1H-1,2,4-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Major Products Formed:
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced triazole derivatives.
Coupling Reactions: Formation of biaryl or diaryl triazole derivatives
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets. It is also explored for its potential as a bioactive molecule with antimicrobial and antifungal properties .
Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives, including this compound, are studied for their potential as antifungal, antibacterial, and anticancer agents .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. It is also explored for its potential use in agrochemicals and pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3,5-Dibromo-1H-1,2,4-triazole
- 4,5-Dibromo-1H-1,2,3-triazole
- 3,5-Diamino-1,2,4-triazole
- 1,2,3-Triazoles
Comparison: 3,5-Dibromo-1-cyclopentyl-1H-1,2,4-triazole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain chemical reactions compared to other triazole derivatives. The bromine atoms enhance its reactivity, making it suitable for various substitution and coupling reactions .
Propriétés
Formule moléculaire |
C7H9Br2N3 |
|---|---|
Poids moléculaire |
294.97 g/mol |
Nom IUPAC |
3,5-dibromo-1-cyclopentyl-1,2,4-triazole |
InChI |
InChI=1S/C7H9Br2N3/c8-6-10-7(9)12(11-6)5-3-1-2-4-5/h5H,1-4H2 |
Clé InChI |
URCCNNYEGGLOOT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C(=NC(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)








